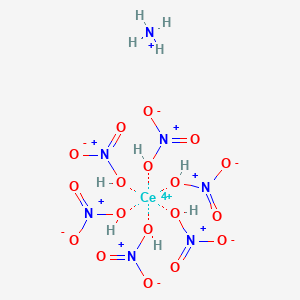

Azanium;cerium(4+);hexanitrate

Beschreibung

Eigenschaften

CAS-Nummer |

16774-21-3 |

|---|---|

Molekularformel |

CeH4N7O18- |

Molekulargewicht |

530.19 g/mol |

IUPAC-Name |

azanium;cerium(4+);hexanitrate |

InChI |

InChI=1S/Ce.6NO3.H3N/c;6*2-1(3)4;/h;;;;;;;1H3/q+4;6*-1;/p+1 |

InChI-Schlüssel |

FKZGKVIMBHRMDK-UHFFFAOYSA-O |

Kanonische SMILES |

[NH4+].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ce+4] |

Synonyme |

(OC-6-11)-Hexakis(nitrato-κO)-ammonium (1:2) Cerate(2-); _x000B_Ammonium Hexanitratocerate(IV); (OC-6-11)-Hexakis(nitrato-O)-diammonium Cerate(2-); (OC-6-11)-Hexakis(nitrato-κO)-diammonium Cerate(2-); Hexanitrato-diammonium Cerate(2-); Cerium Diammonium He |

Herkunft des Produkts |

United States |

Foundational & Exploratory

physical and chemical properties of ceric ammonium nitrate

An In-depth Technical Guide to Ceric Ammonium Nitrate for Researchers, Scientists, and Drug Development Professionals

Ceric Ammonium Nitrate (CAN), with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a powerful and versatile inorganic oxidizing agent.[1][2] This orange-red crystalline solid is widely utilized in organic synthesis, analytical chemistry, and materials science.[1][2][3] Its efficacy as a one-electron oxidant, coupled with its stability and ease of handling, makes it an indispensable reagent for a multitude of chemical transformations.[1][4][5] This guide provides a comprehensive overview of the physical and chemical properties of CAN, detailed experimental protocols for its application, and visual representations of key reaction pathways and workflows.

Core Physical and Chemical Properties

Ceric ammonium nitrate is characterized by its distinct orange-red monoclinic crystals.[6][7] It is highly soluble in water and polar solvents like alcohols and nitric acid, but has limited solubility in non-polar organic solvents such as methylene chloride and chloroform.[4][6] The compound is stable under normal conditions but is a strong oxidizer that can intensify fires and may be corrosive to metals.[8][9]

Quantitative Physical Properties

The key physical properties of ceric ammonium nitrate are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | (NH₄)₂[Ce(NO₃)₆] |

| Molar Mass | 548.22 g/mol [10] |

| Appearance | Orange-red crystalline solid[1][11] |

| Melting Point | 107-108 °C[1][4][6][7] |

| Boiling Point | 83 °C[6][7] |

| Density | 1.10 g/mL at 20 °C[6][7] |

| Bulk Density | 1200 kg/m ³[7] |

| Water Solubility | 141 g/100 mL at 25 °C; 227 g/100 mL at 80 °C[1] |

| pH | 0.61 (111.11 g/L, H₂O, 20℃)[6][7] |

| Vapor Pressure | 6.4 kPa at 20°C[6][7] |

| Vapor Density | 2.3 (vs air)[6][7] |

Chemical and Structural Properties

The chemical reactivity of CAN is dominated by the cerium(IV) ion, a strong one-electron oxidizing agent.[1][4] The standard reduction potential for the Ce(IV)/Ce(III) couple is approximately +1.61 V versus the normal hydrogen electrode (NHE), making it a more potent oxidant than chlorine.[1][11] During a redox reaction, the Ce(IV) ion is reduced to the Ce(III) ion, a process accompanied by a distinct color change from orange-red to a pale yellow, provided the substrate and product are not strongly colored.[1]

The crystal structure of ceric ammonium nitrate is monoclinic.[1] The central cerium atom is coordinated by twelve oxygen atoms from six bidentate nitrate ligands, resulting in an icosahedral coordination geometry.[1][12]

| Property | Value/Description |

| CAS Number | 16774-21-3[1][4] |

| Crystal Structure | Monoclinic[1] |

| Coordination Geometry | Icosahedral[1] |

| Redox Potential (E°) | ≈ 1.61 V vs. NHE[1] |

| Key Reactivity | Strong one-electron oxidant[1][4][5] |

| Incompatibilities | Strong reducing agents, combustible materials, acids, bases, cyanides, finely powdered metals[6][7][8] |

| Hazardous Decomposition | Nitrogen oxides (NOx), ammonia, heavy metal oxides upon thermal decomposition[8] |

Key Applications in Organic Synthesis

CAN is a versatile reagent in organic chemistry, employed for the oxidation of a wide range of functional groups.[1][2] It is particularly effective for the oxidation of alcohols, phenols, and ethers.[1][2] Additionally, it can oxidize C-H bonds, especially those in benzylic positions.[1]

Key applications include:

-

Oxidation of Alcohols and Phenols: Secondary alcohols are oxidized to ketones, and benzylic alcohols are converted to aldehydes.[3][5] Phenols can be oxidized to quinones.[1][3]

-

Deprotection of Ethers: CAN is commonly used to cleave p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl ethers, which are protecting groups for alcohols.[1]

-

Synthesis of Heterocycles: Catalytic amounts of CAN can facilitate the efficient synthesis of quinoxaline derivatives.[1]

-

Carbon-Carbon and Carbon-Heteroatom Bond Formation: It is used in oxidative addition reactions of electrophilic radicals to alkenes.[5]

Experimental Protocols

General Protocol for the Oxidation of a Secondary Alcohol to a Ketone

This protocol describes a general method for the oxidation of a secondary alcohol using ceric ammonium nitrate.

Materials:

-

Secondary alcohol

-

Ceric ammonium nitrate (CAN)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the secondary alcohol (1 equivalent) in a mixture of acetonitrile and water (e.g., 3:1 v/v) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of ceric ammonium nitrate (2.2 equivalents) in water to the reaction mixture with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ketone.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol for the Deprotection of a p-Methoxybenzyl (PMB) Ether

This protocol outlines the cleavage of a PMB ether protecting group from an alcohol.

Materials:

-

PMB-protected alcohol

-

Ceric ammonium nitrate (CAN)

-

Acetonitrile

-

Water

-

Dichloromethane

-

Saturated aqueous sodium sulfite solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the PMB-protected alcohol (1 equivalent) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

-

Add ceric ammonium nitrate (2.5 equivalents) portion-wise to the stirred solution at room temperature. The color of the reaction mixture will turn from orange to pale yellow upon completion.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of aqueous layer).

-

Wash the combined organic extracts with saturated aqueous sodium sulfite solution to remove any remaining oxidant, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude alcohol can be purified by flash chromatography.

Protocol for the CAN-Catalyzed Synthesis of Quinoxaline Derivatives

This protocol describes the three-component reaction to synthesize quinoxaline derivatives.[1]

Materials:

-

Aniline derivative

-

Alkyl vinyl ether

-

Ceric ammonium nitrate (CAN)

-

Water

-

Ethanol

-

Stir plate and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve the aniline derivative (1 mmol) and the alkyl vinyl ether (1.2 mmol) in a mixture of ethanol and water.

-

Add a catalytic amount of ceric ammonium nitrate (e.g., 10 mol%) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain the quinoxaline derivative.

-

Further purification can be achieved by recrystallization if needed.

Visualizations

The following diagrams illustrate key logical and experimental workflows involving ceric ammonium nitrate.

Caption: Logical workflow for a typical oxidation reaction using CAN.

Caption: Simplified signaling pathway of a one-electron transfer oxidation.

Caption: Experimental workflow for synthesis and purification using CAN.

References

- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 2. chemiis.com [chemiis.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Ceric Ammonium Nitrate (CAN) [commonorganicchemistry.com]

- 5. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]

- 6. chembk.com [chembk.com]

- 7. Ceric ammonium nitrate CAS#: 16774-21-3 [m.chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Ceric ammonium nitrate | CeH8N8O18 | CID 180504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Ceric_ammonium_nitrate [chemeurope.com]

Ceric Ammonium Nitrate (CAN): A Comprehensive Technical Guide to its Oxidative Mechanisms and Synthetic Applications

Abstract

Ceric Ammonium Nitrate (CAN), with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a powerful and versatile one-electron oxidizing agent widely employed in organic synthesis.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms governing CAN-mediated oxidations, offering valuable insights for researchers, scientists, and professionals in drug development. By elucidating the fundamental principles of single-electron transfer (SET) and the generation of radical intermediates, this document aims to empower users to effectively harness the synthetic potential of CAN. Furthermore, this guide details practical applications, provides validated experimental protocols, and presents visual representations of reaction pathways to facilitate a comprehensive understanding of this important reagent.

Introduction to Ceric Ammonium Nitrate: Properties and Reactivity

Ceric Ammonium Nitrate is an orange-red crystalline solid that is soluble in water and various organic solvents, making it a convenient reagent for a wide range of reaction conditions.[3] The high reactivity of CAN stems from the strong oxidizing nature of the cerium(IV) ion, which possesses a high reduction potential (E° ≈ 1.61 V vs. N.H.E.).[1][4] This potential makes Ce(IV) a more potent oxidant than chlorine (Cl₂).[1] The core of its reactivity lies in its ability to act as a one-electron oxidant, accepting a single electron to be reduced to the more stable cerium(III) state.[1][2][4] This one-electron transfer process is often accompanied by a distinct color change from orange-red to a pale yellow, providing a visual indication of the reaction's progress.[1]

Recent studies using synchrotron X-rays and Raman spectroscopy have challenged the traditional view of CAN existing as a simple monomeric [Ce(IV)(NO₃)₆]²⁻ complex in solution.[5] Evidence now points towards the presence of an oxo-bridged dinuclear complex, even in strong nitric acid.[5] This revised understanding of its solution structure has significant implications for interpreting its reactivity and the mechanisms of its oxidative transformations.[6]

The Core Mechanism: Single-Electron Transfer (SET)

The predominant mechanism for oxidations mediated by ceric ammonium nitrate is a single-electron transfer (SET) from the organic substrate to the Ce(IV) center.[7][8] This process generates a radical cation from the substrate and reduces Ce(IV) to Ce(III). The formation of this radical cation is a key intermediate that dictates the subsequent reaction pathways and product formation.[7] The general SET mechanism can be visualized as follows:

Figure 1: Generalized Single-Electron Transfer (SET) mechanism of CAN oxidation.

The rate of the SET step is influenced by the oxidation potential of the substrate.[7] Substrates with lower oxidation potentials will react more readily with CAN. The subsequent fate of the radical cation intermediate is highly dependent on the substrate's structure and the reaction conditions, leading to a diverse array of possible products through pathways such as fragmentation, rearrangement, nucleophilic attack, or further oxidation.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is one of the most common applications of CAN.[2][3] The reaction is particularly effective for secondary alcohols, which are selectively oxidized to ketones.[9]

Mechanistic Insights

The oxidation of alcohols by CAN is believed to proceed through the formation of a Ce(IV)-alcohol complex.[10] This complex then undergoes a rate-determining step involving the rupture of a C-H bond.[10] Kinetic studies have shown that the reaction is first-order with respect to the oxidant and exhibits Michaelis-Menten type kinetics with respect to the alcohol, supporting the formation of an intermediate complex.[10] The presence of a primary kinetic isotope effect (kH/kD) further confirms that the C-H bond cleavage is involved in the rate-determining step.[10]

The mechanism can be depicted as follows:

Figure 2: Proposed mechanism for the oxidation of a secondary alcohol by CAN.

Catalytic Oxidation with Co-oxidants

While CAN can be used stoichiometrically, catalytic systems have been developed to improve efficiency and reduce waste. A notable example is the use of a catalytic amount of CAN in conjunction with a stoichiometric amount of a co-oxidant, such as sodium bromate (NaBrO₃).[9][11] In this system, the Ce(III) generated after the oxidation of the alcohol is re-oxidized to Ce(IV) by the sodium bromate, allowing the catalytic cycle to continue.

Another efficient system involves the combination of TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) and a catalytic amount of CAN for the aerobic oxidation of benzylic and allylic alcohols.[12] The proposed mechanism involves the oxidation of TEMPO by Ce(IV) to form the highly reactive N-oxoammonium cation, which then oxidizes the alcohol. The resulting Ce(III) is re-oxidized by molecular oxygen.[4][12]

Oxidation of Phenols and Aryl Ethers

Phenols and their derivatives are readily oxidized by CAN to produce quinones.[1][3] The reaction proceeds through the formation of a phenoxy radical intermediate following a single-electron transfer. For example, hydroquinones are efficiently converted to quinones.[1] Similarly, aryl ethers can be oxidized to p-benzoquinones.[13]

The oxidation of phenols with CAN can also lead to nitrophenol derivatives, particularly when the reaction is carried out in acetonitrile.[14]

Oxidation of Carbonyl Compounds

CAN is also a valuable reagent for the oxidation of certain carbonyl compounds. For instance, it can facilitate the oxidative cleavage of β-diketones and β-ketoesters to carboxylic acids.[3] Furthermore, polycyclic ketones can be converted to lactones.[13] The oxidation of cyclic ketones with CAN has been studied, with the proposed mechanism involving a one-electron oxidation to an iminoxy radical in the case of oximes.[15]

Applications in Drug Development and Synthesis of Heterocycles

The versatility of CAN extends to its use in the synthesis of pharmaceutically relevant molecules. It has been employed in the solid-phase synthesis of amide derivatives, offering an environmentally friendly approach. CAN has also been utilized in the synthesis of anhydrovinblastine analogs, which have shown anti-tumor activity.[16]

Furthermore, CAN is an efficient catalyst for the synthesis of various heterocyclic compounds. For example, it catalyzes the synthesis of quinoxaline derivatives, which are important components of several antibiotics and have applications as dyes and organic semiconductors.[1] It also promotes the synthesis of 1,5-benzodiazepine derivatives and 2,4,5-triaryl-1H-imidazoles.[17][18]

Experimental Protocols

General Procedure for the Oxidation of a Secondary Alcohol to a Ketone

Materials:

-

Secondary alcohol

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the secondary alcohol (1.0 mmol) in a mixture of acetonitrile and water (e.g., 3:1 v/v, 10 mL).

-

Cool the solution in an ice bath to 0 °C.

-

Add ceric ammonium nitrate (2.2 mmol, 2.2 equivalents) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The disappearance of the orange color of Ce(IV) can also indicate the completion of the reaction.

-

Once the reaction is complete, quench the reaction by adding water (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure ketone.

Catalytic Aerobic Oxidation of Benzyl Alcohol using CAN/TEMPO

Materials:

-

Benzyl alcohol

-

Ceric Ammonium Nitrate (CAN)

-

TEMPO

-

Acetonitrile

-

Oxygen balloon

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzyl alcohol (1.0 mmol) in acetonitrile (10 mL), add CAN (0.1 mmol, 10 mol%) and TEMPO (0.1 mmol, 10 mol%).[12]

-

Fit the reaction flask with an oxygen balloon and heat the mixture at a specified temperature (e.g., 50 °C).[12]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield benzaldehyde.[12]

Data Summary

| Substrate Type | Product Type | Key Mechanistic Feature | Reference |

| Secondary Alcohols | Ketones | Formation of a Ce(IV)-alcohol complex, C-H bond cleavage in the rate-determining step. | [2][10] |

| Benzylic/Allylic Alcohols | Aldehydes/Ketones | Catalytic cycle with TEMPO and O₂. | [4][12] |

| Phenols/Hydroquinones | Quinones | Single-electron transfer to form a phenoxy radical. | [1][3] |

| Aryl Ethers | p-Benzoquinones | Oxidative demethylation/dealkylation. | [13] |

| β-Diketones | Carboxylic Acids | Oxidative cleavage. | [3] |

Conclusion

Ceric ammonium nitrate is a powerful and versatile oxidizing agent with a rich and diverse range of applications in modern organic synthesis. Its reactivity, primarily driven by a single-electron transfer mechanism, allows for the efficient oxidation of a wide array of functional groups. A thorough understanding of the underlying mechanistic principles is crucial for its effective and predictable application in the synthesis of complex organic molecules, including those of pharmaceutical importance. The continued development of catalytic systems utilizing CAN highlights its ongoing relevance in the pursuit of more sustainable and efficient chemical transformations.

References

- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 2. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Revisiting the solution structure of ceric ammonium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revisiting the solution structure of ceric ammonium nitrate. | Semantic Scholar [semanticscholar.org]

- 7. One-electron oxidation of closed-shell molecules. Part 1. Oxidative cleavage of para-substituted benzpinacolones by cerium(IV) ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Recent advances in synthetic transformations mediated by cerium(IV) ammonium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acl.digimat.in [acl.digimat.in]

- 10. zenodo.org [zenodo.org]

- 11. Ce Cerium(IV) Ammonium Nitrate - Wordpress [reagents.acsgcipr.org]

- 12. An Efficient Aerobic Oxidation of Alcohols to Aldehydes and Ketones with TEMPO/Ceric Ammonium Nitrate as Catalysts [organic-chemistry.org]

- 13. Page loading... [guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Ceric ammonium nitrate-promoted oxidative coupling reaction for the synthesis and evaluation of a series of anti-tumor amide anhydrovinblastine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ias.ac.in [ias.ac.in]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Diammonium Hexanitratocerate(IV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of diammonium hexanitratocerate(IV), also known as ceric ammonium nitrate (CAN). The information presented herein is intended to support research and development activities where a thorough understanding of the solid-state structure of this important oxidizing agent is crucial. This document details its crystallographic parameters, experimental protocols for its characterization, and logical workflows for its analysis.

Crystallographic Data

The crystal structure of diammonium hexanitratocerate(IV) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | (NH₄)₂[Ce(NO₃)₆] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 13.061(7) Å |

| b = 6.842(4) Å | |

| c = 8.183(4) Å | |

| β = 91.34(2)° | |

| Volume | 730.5 ų |

| Z (Formula units per unit cell) | 2 |

| Density (calculated) | 2.490 g/cm³ |

| Density (observed) | 2.49 g/cm³[1] |

| Coordination Geometry | Icosahedral[2] |

| Anion Symmetry | Tₕ (idealized Oₕ)[2] |

Molecular Structure

The crystal structure consists of discrete ammonium cations (NH₄⁺) and complex hexanitratocerate(IV) anions ([Ce(NO₃)₆]²⁻). In the anion, the central cerium(IV) ion is coordinated by six bidentate nitrate ligands. Each nitrate group chelates the cerium atom through two oxygen atoms, resulting in a 12-coordinate cerium center with an icosahedral geometry. The overall symmetry of the [Ce(NO₃)₆]²⁻ anion is Th, which is a subgroup of the idealized octahedral (Oh) symmetry.[2]

Experimental Protocols

The following sections describe the generalized experimental procedures for the synthesis of single crystals of diammonium hexanitratocerate(IV) and their subsequent analysis by single-crystal X-ray diffraction.

Synthesis and Crystallization

This protocol outlines a typical method for the preparation of high-purity single crystals of diammonium hexanitratocerate(IV) suitable for X-ray diffraction studies.

Materials:

-

Cerium(IV) oxide (CeO₂)

-

Concentrated nitric acid (HNO₃)

-

Ammonium nitrate (NH₄NO₃)

-

Distilled water

Procedure:

-

Dissolution: Dissolve cerium(IV) oxide in hot, concentrated nitric acid. The reaction should be performed in a fume hood with appropriate personal protective equipment.

-

Addition of Ammonium Nitrate: To the resulting ceric nitrate solution, add a stoichiometric amount of ammonium nitrate.

-

Crystallization: Allow the solution to cool slowly to room temperature. Orange-red crystals of diammonium hexanitratocerate(IV) will precipitate.

-

Recrystallization for Single Crystals: For the growth of high-quality single crystals, a slow evaporation or slow cooling method is employed. Prepare a saturated solution of the synthesized diammonium hexanitratocerate(IV) in dilute nitric acid at an elevated temperature.

-

Crystal Growth: Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature. Alternatively, slowly cool the saturated solution over several days.

-

Isolation: Carefully isolate the resulting single crystals from the mother liquor and dry them.

Single-Crystal X-ray Diffraction Analysis

This section provides a generalized workflow for the determination of the crystal structure of a diammonium hexanitratocerate(IV) single crystal using an X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer

-

X-ray source (e.g., Mo Kα or Cu Kα radiation)

-

Goniometer

-

Detector (e.g., CCD or CMOS)

Procedure:

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Center the crystal in the X-ray beam. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the reflections are integrated.

-

Structure Solution: The positions of the heavy atoms (in this case, cerium) are determined using direct methods or Patterson methods. The remaining non-hydrogen atoms are located from the difference Fourier maps.

-

Structure Refinement: The atomic coordinates, and thermal parameters are refined using a least-squares method to achieve the best fit between the observed and calculated structure factors.

-

Validation: The final crystal structure is validated using crystallographic software to check for geometric consistency and other quality metrics.

References

The Redox Potential of the Ce(IV)/Ce(III) Couple in Ceric Ammonium Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ceric Ammonium Nitrate (CAN), with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a powerful and versatile one-electron oxidizing agent widely employed in organic synthesis and analytical chemistry.[1] Its efficacy as an oxidant is fundamentally linked to the high redox potential of the cerium(IV)/cerium(III) couple. This technical guide provides a comprehensive overview of this redox system, presenting quantitative data, detailed experimental protocols for its measurement, and a mechanistic look into its role in a common organic transformation.

Core Principles of the Ce(IV)/Ce(III) Redox Couple

The electrochemical heart of CAN's reactivity lies in the reduction of the cerium(IV) ion to its more stable cerium(III) state. This process is described by the following half-reaction:

Ce⁴⁺ + e⁻ ⇌ Ce³⁺

The potential of this reaction, and thus the oxidizing strength of CAN, is governed by the Nernst equation. However, the formal potential (E°') is of greater practical importance as it represents the potential when the concentrations of the oxidized (Ce⁴⁺) and reduced (Ce³⁺) species are equal under specific conditions (e.g., in a particular acid solution). The standard redox potential (E°) of the Ce(IV)/Ce(III) couple is approximately +1.61 V versus the Normal Hydrogen Electrode (NHE), making it a stronger oxidizing agent than elemental chlorine (E° ≈ +1.36 V).[1]

The formal potential of the Ce(IV)/Ce(III) couple is highly sensitive to the surrounding chemical environment. The nature and concentration of the acid medium play a crucial role due to complexation effects with the cerium ions. This modulation of the redox potential allows for the tuning of CAN's reactivity for specific applications.

Quantitative Data: Formal Redox Potential of the Ce(IV)/Ce(III) Couple

The formal redox potential (E°') of the Ce(IV)/Ce(III) couple varies significantly with the composition of the electrolyte. The following table summarizes reported values in different acidic media.

| Electrolyte Medium | Concentration | Temperature (°C) | Formal Potential (E°' vs. NHE) |

| Nitric Acid (HNO₃) | 1 M | 25 | +1.61 V |

| Nitric Acid (HNO₃) | 1 M - 4 M | Not Specified | Constant at +1.61 V |

| Sulfuric Acid (H₂SO₄) | 1 M | 25 | +1.44 V |

| Perchloric Acid (HClO₄) | 1 M | 25 | +1.70 V |

| Perchloric Acid (HClO₄) | 8 M | Not Specified | +1.87 V |

| Hydrochloric Acid (HCl) | 1 M | Not Specified | +1.28 V |

Note: The values are compiled from various sources and may have been determined using different reference electrodes. The original data has been converted to the NHE scale for consistency where possible.[2][3]

Experimental Protocols

The determination of the formal redox potential of the Ce(IV)/Ce(III) couple is typically performed using electrochemical techniques such as potentiometry or cyclic voltammetry.

Protocol 1: Determination of Formal Redox Potential by Potentiometry

This method involves measuring the potential of a solution containing equimolar concentrations of Ce(III) and Ce(IV) against a reference electrode.

Materials and Reagents:

-

Ceric Ammonium Nitrate (CAN)

-

Cerous Nitrate (Ce(NO₃)₃·6H₂O)

-

Selected acid (e.g., Nitric Acid, Sulfuric Acid)

-

High-impedance voltmeter or potentiometer

-

Platinum indicator electrode

-

Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) reference electrode

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M stock solution of Ce(IV) by dissolving the appropriate amount of Ceric Ammonium Nitrate in the desired acid medium (e.g., 1 M HNO₃).

-

Prepare a 0.1 M stock solution of Ce(III) by dissolving the appropriate amount of Cerous Nitrate in the same acid medium.

-

-

Preparation of the Test Solution:

-

In a clean beaker, accurately pipette equal volumes of the 0.1 M Ce(IV) and 0.1 M Ce(III) stock solutions to create a solution where [Ce⁴⁺] = [Ce³⁺].

-

-

Electrochemical Measurement:

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the platinum indicator electrode and the reference electrode into the solution.

-

Begin gentle stirring.

-

Connect the electrodes to the high-impedance voltmeter and record the stable potential reading.

-

-

Calculation of Formal Potential:

-

The measured potential is the formal potential (E°') relative to the reference electrode used.

-

To express the formal potential versus the Normal Hydrogen Electrode (NHE), add the potential of the reference electrode relative to NHE (e.g., for SCE, E_ref ≈ +0.244 V at 25 °C).

-

Protocol 2: A Representative Synthetic Application - Oxidation of a Secondary Alcohol

This protocol details the oxidation of a secondary alcohol, such as cyclohexanol, to the corresponding ketone, cyclohexanone, using Ceric Ammonium Nitrate.

Materials and Reagents:

-

Cyclohexanol

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Equipment for product characterization (e.g., IR spectroscopy, NMR spectroscopy)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve cyclohexanol (1 equivalent) in acetonitrile.

-

-

Addition of Oxidant:

-

In a separate beaker, dissolve Ceric Ammonium Nitrate (2.2 equivalents) in acetonitrile.

-

Slowly add the CAN solution to the stirred solution of cyclohexanol at room temperature. The reaction mixture will turn from orange to a pale yellow.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude cyclohexanone.

-

If necessary, purify the product by column chromatography on silica gel.

-

-

Characterization:

-

Characterize the final product by spectroscopic methods (e.g., IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity.

-

Visualizations

Mechanism of Alcohol Oxidation by CAN

The oxidation of a secondary alcohol by CAN is believed to proceed through the formation of a Ce(IV)-alcohol complex, followed by the rate-determining cleavage of a C-H bond.

Caption: Proposed mechanism for the oxidation of a secondary alcohol by Ce(IV).

Experimental Workflow for CAN-Mediated Oxidation

The following diagram illustrates a typical workflow for the laboratory synthesis of a ketone from a secondary alcohol using CAN.

Caption: A generalized experimental workflow for the oxidation of a secondary alcohol using CAN.

References

Solubility of Ceric Ammonium Nitrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ceric ammonium nitrate (CAN) in various organic solvents. CAN is a versatile and powerful one-electron oxidizing agent widely employed in organic synthesis. A thorough understanding of its solubility is critical for reaction optimization, solvent selection, and the development of robust chemical processes. This document consolidates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents key reaction pathways involving CAN.

Introduction to Ceric Ammonium Nitrate (CAN)

Ceric ammonium nitrate, with the chemical formula (NH₄)₂[Ce(NO₃)₆], is an orange-red crystalline salt.[1] It is a versatile reagent in organic chemistry, primarily utilized for a wide range of oxidation reactions.[2] Its efficacy as a one-electron oxidant allows for the oxidation of numerous functional groups, including alcohols, phenols, and ethers, as well as the cleavage of certain protecting groups.[1][3] The solubility of CAN in different solvent systems is a crucial parameter that dictates its reactivity and applicability in various synthetic transformations. While highly soluble in water, its solubility in organic solvents varies significantly, which often necessitates the use of mixed solvent systems to achieve homogeneous reaction conditions.[4][5]

Solubility Data

The solubility of ceric ammonium nitrate is highly dependent on the nature of the solvent, particularly its polarity. The following tables summarize the available quantitative and qualitative solubility data for CAN in water and a range of common organic solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | 20 | 141[6] | ~2.57 |

| Water | 25 | 141[1] | ~2.57 |

| Water | 80 | 227[4] | ~4.14 |

| 6.0 M Nitric Acid | 25 | Not Reported | ~0.5 |

Note: Molar solubility is an approximation calculated based on the density of the solvent at the specified temperature.

Qualitative Solubility Data

| Solvent Class | Solvent | Solubility |

| Protic Solvents | ||

| Alcohols (general) | Soluble[3][4] | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Acetic Acid | Soluble[5] | |

| Polar Aprotic Solvents | ||

| Acetonitrile | Has a certain solubility[4] | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Non-Polar/Weakly Polar Solvents | ||

| Dichloromethane | Insoluble[4] | |

| Chloroform | Insoluble[4] | |

| Carbon Tetrachloride | Insoluble[4] | |

| Diethyl Ether | Sparingly Soluble | |

| Tetrahydrofuran (THF) | Sparingly Soluble |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of ceric ammonium nitrate in an organic solvent of interest. The widely accepted "shake-flask" method is described, which is suitable for determining the equilibrium solubility.

Objective: To determine the saturation solubility of ceric ammonium nitrate in a specific organic solvent at a controlled temperature.

Materials:

-

Ceric Ammonium Nitrate (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent purity)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight caps

-

Spectrophotometer or other suitable analytical instrument for concentration determination

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of ceric ammonium nitrate to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached. b. Pipette a precise volume of the organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. b. Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours, but the optimal time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step must be performed quickly to minimize temperature fluctuations.

-

Concentration Analysis: a. Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. b. Determine the concentration of ceric ammonium nitrate in the diluted solution using a validated analytical method. UV-Vis spectrophotometry is a common and effective method, as CAN solutions have a distinct color.[7] Alternatively, titration methods can be employed.[8] c. Prepare a calibration curve using standard solutions of known CAN concentrations to accurately quantify the concentration of the unknown sample.

-

Data Calculation and Reporting: a. Calculate the concentration of the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). c. Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualizations of Reaction Mechanisms

Ceric ammonium nitrate is a potent one-electron oxidant, and its reactions typically proceed through radical or radical cation intermediates. The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction pathways involving CAN.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining CAN solubility.

Signaling Pathway for Oxidation of a Secondary Alcohol

Caption: CAN-mediated oxidation of a secondary alcohol.

Logical Relationship in the Deprotection of p-Methoxybenzyl (PMB) Ether

Caption: Deprotection of a PMB ether using CAN.

References

- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. fishersci.nl [fishersci.nl]

- 4. chembk.com [chembk.com]

- 5. Ceric Ammonium Nitrate (CAN) [commonorganicchemistry.com]

- 6. Ceric ammonium nitrate CAS#: 16774-21-3 [m.chemicalbook.com]

- 7. Flow injection colorimetric method using acidic ceric nitrate as reagent for determination of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation and Standardization of 0.1 M Ceric Ammonium Nitrate | Pharmaguideline [pharmaguideline.com]

Ceric Ammonium Nitrate: A Technical Guide to its History, Discovery, and Application as a Premier Oxidant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceric Ammonium Nitrate (CAN), a vibrant orange crystalline solid, has carved a significant niche in the annals of organic chemistry as a powerful and versatile one-electron oxidant. This technical guide provides an in-depth exploration of the history and discovery of CAN, tracing its journey from an analytical reagent to an indispensable tool in synthetic organic chemistry. The document elucidates the fundamental physicochemical properties of CAN and details its diverse applications in the oxidation of a wide array of functional groups. Key experimental protocols are presented with precision, and quantitative data are systematically tabulated for comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visually rendered using Graphviz to provide a clear and comprehensive understanding of CAN's role in modern organic synthesis.

Introduction

Ceric Ammonium Nitrate, with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a coordination complex of cerium in its +4 oxidation state.[1][2] Its remarkable oxidizing power, characterized by a high redox potential of approximately +1.61 V versus the normal hydrogen electrode, positions it as a more potent oxidant than chlorine.[2] This inherent reactivity, coupled with its stability and ease of handling, has cemented its status as a favored reagent in both laboratory and industrial settings. This guide will delve into the historical context of its discovery, its fundamental properties, and its extensive applications as an oxidant in organic synthesis.

History and Discovery

The journey of ceric ammonium nitrate begins with the discovery of the element cerium in 1803 by Jöns Jacob Berzelius and Wilhelm Hisinger, and independently by Martin Heinrich Klaproth.[3][4] For over a century, cerium and its compounds were primarily of interest to inorganic and analytical chemists. The development of cerium(IV) salts as analytical reagents was significantly advanced by the work of G. Frederick Smith in the early 20th century. Smith's research into "cerate oxidimetry" established cerium(IV) solutions as reliable titrants for quantitative analysis, with ceric ammonium nitrate being recognized as a stable, solid primary standard.

The transition of ceric ammonium nitrate from an analytical reagent to a tool for organic synthesis was a gradual process. While early studies in the mid-20th century explored the oxidative capabilities of ceric ions, it was during the latter half of the century that its widespread utility in organic chemistry was truly recognized and systematically explored by chemists such as W. H. Richardson and Tse-Lok Ho. These researchers and others began to document the efficacy of CAN in a variety of organic transformations, paving the way for its current status as a staple oxidant in the synthetic chemist's toolkit.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of ceric ammonium nitrate is essential for its effective application.

| Property | Value | Reference |

| Chemical Formula | (NH₄)₂[Ce(NO₃)₆] | [1] |

| Molar Mass | 548.22 g/mol | [2] |

| Appearance | Orange-red crystalline solid | [2] |

| Melting Point | 107-108 °C | [2] |

| Solubility in Water | 141 g/100 mL at 25 °C | [2] |

| Redox Potential (Ce⁴⁺/Ce³⁺) | ~ +1.61 V vs. NHE | [2] |

| Oxidation State of Cerium | +4 | [5] |

Applications in Organic Synthesis

Ceric ammonium nitrate is a versatile oxidant capable of effecting a wide range of transformations on various functional groups. The following sections detail some of its most significant applications.

Oxidation of Alcohols

CAN is widely employed for the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. The reaction is particularly effective for benzylic and allylic alcohols.

Key Experiment: Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol is a representative example of the selective oxidation of a primary benzylic alcohol to an aldehyde.

Experimental Protocol:

-

Materials: Benzyl alcohol, Ceric Ammonium Nitrate (CAN), Acetonitrile.

-

Procedure: In a round-bottom flask, dissolve benzyl alcohol (1.0 mmol) in acetonitrile (10 mL). To this solution, add a solution of Ceric Ammonium Nitrate (2.2 mmol) in acetonitrile (15 mL) dropwise with stirring at room temperature. The reaction mixture, which turns from orange to pale yellow, is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield benzaldehyde.

| Substrate | Product | Yield (%) | Reference |

| Benzyl Alcohol | Benzaldehyde | >90 | [6] |

| 4-Methylbenzyl Alcohol | 4-Methylbenzaldehyde | 92 | [6] |

| 4-Methoxybenzyl Alcohol | 4-Methoxybenzaldehyde | 95 | [6] |

| Cinnamyl Alcohol | Cinnamaldehyde | 85 | [6] |

Reaction Mechanism: Oxidation of a Secondary Alcohol

The oxidation of alcohols by CAN is believed to proceed through an initial complexation of the alcohol to the cerium(IV) center, followed by a one-electron transfer to generate a radical cation intermediate. Subsequent proton loss and a second electron transfer yield the ketone and two equivalents of cerium(III).

References

- 1. cs.gordon.edu [cs.gordon.edu]

- 2. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 3. Characterization of products formed from the oxidation of toluene and m-xylene with varying NOx and OH exposure [pubmed.ncbi.nlm.nih.gov]

- 4. Complete oxidation of toluene under strictly anoxic conditions by a new sulfate-reducing bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. An Efficient Aerobic Oxidation of Alcohols to Aldehydes and Ketones with TEMPO/Ceric Ammonium Nitrate as Catalysts [organic-chemistry.org]

The One-Electron Oxidizing Prowess of Ceric Ammonium Nitrate (CAN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ceric Ammonium Nitrate (CAN), with the chemical formula (NH₄)₂[Ce(NO₃)₆], stands as a potent and versatile one-electron oxidizing agent in the realm of organic synthesis.[1] Its efficacy in a multitude of chemical transformations, from functional group oxidations to the cleavage of protecting groups, stems from the high redox potential of the Cerium(IV)/Cerium(III) couple. This technical guide delves into the core principles of CAN's oxidizing nature, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in harnessing its synthetic utility.

Core Properties and Oxidizing Nature

CAN is an orange-red crystalline solid that is soluble in water and many organic solvents.[1] The driving force behind its oxidative power is the reduction of the Ce(IV) ion to the Ce(III) ion, a one-electron process. This transition is often visually apparent, as the vibrant orange-red color of the Ce(IV) complex fades to a pale yellow or colorless solution upon reduction, provided the substrate and product are not strongly colored.[1]

The oxidizing strength of CAN is quantified by its redox potential. The standard redox potential of the Ce(IV)/Ce(III) couple is approximately +1.61 V versus the Normal Hydrogen Electrode (N.H.E.), making it a stronger oxidizing agent than elemental chlorine (+1.36 V vs. N.H.E.).[1] However, it is crucial to recognize that the formal potential of the Ce(IV)/Ce(III) couple is highly dependent on the nature of the solvent and the coordinating ligands.

Quantitative Data: Redox Potentials and Reaction Kinetics

The following tables summarize key quantitative data related to the oxidizing properties of CAN.

| Solvent/Electrolyte | Formal Redox Potential (E°') vs. Reference | Reference |

| Aqueous Solution (vs. N.H.E.) | ≈ 1.61 V | [1] |

| Acetonitrile | Not specified | [2] |

| Sulfuric Acid (0.1–4.0 M) | Varies with concentration and temperature | [3] |

Table 1: Redox Potentials of the Ce(IV)/Ce(III) Couple

| Substrate | Oxidizing System | Kinetic Parameter | Value | Reference |

| Benzyl Alcohol | [Ru(tpy)(dcbpy)(O)]²⁺ in CH₃CN | Second-order rate constant (k) | Varies with substituents | [4] |

| Substituted Benzyl Alcohols | Pyrazinium Dichromate | First-order dependence on substrate, oxidant, and acid | - | [5] |

| Benzyl Alcohol | MnOx clusters | Reaction rates and surface molar fractions | Tabulated in source | [6] |

Table 2: Kinetic Data for the Oxidation of Benzyl Alcohols (Illustrative Examples)

Mechanistic Insights: The Single-Electron Transfer (SET) Pathway

The predominant mechanism through which CAN effects oxidation is via a single-electron transfer (SET) from the organic substrate to the Ce(IV) center. This generates a radical cation intermediate, which then undergoes further reaction pathways such as proton loss, fragmentation, or reaction with a nucleophile to afford the final oxidized product.

General Mechanism of Alcohol Oxidation

The oxidation of an alcohol to a carbonyl compound by CAN typically proceeds through the following steps:

-

Formation of a Ce(IV)-Alcohol Complex: The alcohol coordinates to the cerium(IV) center.

-

Single-Electron Transfer (SET): An electron is transferred from the alcohol to the Ce(IV) ion, generating a radical cation of the alcohol and a Ce(III) species.

-

Deprotonation: A proton is lost from the radical cation, leading to a radical intermediate.

-

Second Oxidation (or Disproportionation): The resulting radical can be further oxidized by another equivalent of CAN or undergo disproportionation to yield the final carbonyl compound.

Deprotection of p-Methoxybenzyl (PMB) Ethers

CAN is widely employed for the cleavage of p-methoxybenzyl (PMB) ethers, a common protecting group for alcohols in organic synthesis. The mechanism involves the selective oxidation of the electron-rich p-methoxybenzyl group.

Experimental Protocols

Oxidation of Benzyl Alcohol to Benzaldehyde using CAN

This protocol outlines a representative procedure for the oxidation of a primary benzylic alcohol to the corresponding aldehyde.

Materials:

-

Ceric Ammonium Nitrate (CAN)

-

Benzyl Alcohol

-

Distilled Water

-

Diethyl Ether

-

5% Aqueous Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Erlenmeyer flask (250 cm³)

-

Separating funnel

-

Round bottom flask

-

Rotary evaporator

-

Distillation apparatus

-

Steam bath

Procedure: [1]

-

Preparation of CAN solution: Dissolve 32.8 g of ceric ammonium nitrate in 50 cm³ of distilled water.

-

Preparation of substrate solution: Weigh 3.0 g of benzyl alcohol into a separate 250 cm³ Erlenmeyer flask and add 20 cm³ of distilled water.

-

Reaction initiation: Slowly pour the CAN solution into the flask containing the aqueous alcohol mixture. The initial orange-red color of the CAN solution will change upon mixing.

-

Reaction progression: Thoroughly mix the contents of the flask by stirring and gently heat the mixture on a steam bath. Continue agitation until the color of the reaction mixture becomes colorless or no further color change is observed, indicating the consumption of Ce(IV).

-

Work-up:

-

Cool the reaction mixture to room temperature and transfer it to a separating funnel.

-

Add 50 cm³ of diethyl ether and shake vigorously, remembering to vent the funnel periodically.

-

Separate the lower aqueous phase.

-

Wash the ether phase with two 25 cm³ portions of water.

-

Extract the ether solution with 25 cm³ of a 5% aqueous sodium bicarbonate solution to remove any acidic byproducts.

-

-

Isolation and Purification:

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Filter the drying agent and transfer the filtrate to a pre-weighed round bottom flask.

-

Remove the diethyl ether using a rotary evaporator.

-

Distill the remaining residue to obtain pure benzaldehyde. Record the boiling point.

-

Caution: Ceric ammonium nitrate is a strong oxidizing agent. Handle with appropriate personal protective equipment.

Applications in Drug Development and Organic Synthesis

The one-electron oxidizing nature of CAN has found numerous applications in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Key applications include:

-

Oxidation of Alcohols, Phenols, and Ethers: As demonstrated, CAN is highly effective for these transformations.[7]

-

Oxidative C-H Bond Functionalization: CAN can facilitate the oxidation of benzylic C-H bonds.[7]

-

Deprotection Strategies: The cleavage of PMB and other electron-rich protecting groups is a cornerstone of its utility.[7]

-

Synthesis of Heterocycles: Catalytic amounts of CAN can be used to synthesize various heterocyclic compounds.[7]

-

Carbon-Carbon and Carbon-Heteroatom Bond Formation: CAN can initiate radical-mediated bond-forming reactions.[8]

Conclusion

Ceric Ammonium Nitrate is a powerful and versatile one-electron oxidant with a rich history in organic synthesis. A thorough understanding of its redox properties, reaction mechanisms, and careful control of reaction conditions allows for its effective application in a wide array of chemical transformations. This guide provides a foundational understanding for researchers to explore and exploit the unique reactivity of CAN in their synthetic endeavors, from small-scale laboratory synthesis to potential applications in drug development pipelines.

References

- 1. CERIC ION OXIDATION OF BENZYL ALCOHOL The ceric | Chegg.com [chegg.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 5. asianpubs.org [asianpubs.org]

- 6. Structural, energetic and kinetic database of catalytic reactions: Benzyl alcohol to benzaldehyde oxidation on MnOx clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Ceric Ammonium Nitrate: A Comprehensive Technical Guide to Solution Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceric Ammonium Nitrate (CAN), with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a powerful and versatile one-electron oxidizing agent with extensive applications in organic synthesis. This guide provides an in-depth analysis of its structure in solution and its diverse reactivity, with a focus on its practical application in research and drug development. Recent studies have challenged the long-held belief of a simple monomeric structure for CAN in solution, revealing the prevalence of a more complex dinuclear, oxo-bridged species. This updated structural understanding has significant implications for its reactivity and mechanistic pathways. This document details the key transformations mediated by CAN, including the oxidation of alcohols and ethers, carbon-carbon bond formation, and the synthesis of heterocyclic compounds, providing experimental protocols and quantitative data to support its use in the laboratory.

The Evolving Picture of Ceric Ammonium Nitrate in Solution

For many years, ceric ammonium nitrate in solution was predominantly described as the monomeric complex anion, [Ce(NO₃)₆]²⁻, where the cerium(IV) ion is coordinated by six bidentate nitrate ligands, resulting in a high coordination number.[1][2][3] However, recent investigations employing advanced analytical techniques such as synchrotron X-ray scattering and Raman spectroscopy have provided compelling evidence for a different dominant species in solution.[4][5]

These studies suggest that in both aqueous and strong nitric acid solutions, CAN primarily exists as an oxo-bridged dinuclear complex.[4][5] This dimeric structure is thought to be connected by an oxo bridge (Ce-O-Ce). This revised model recasts a single equivalent of CAN as a potential two-electron transfer reagent, a departure from its classical role as a one-electron oxidant.[5][6] This new understanding of CAN's solution structure is crucial for re-evaluating the mechanisms of its various oxidative reactions.

Reactivity and Synthetic Applications

Ceric ammonium nitrate is a potent oxidizing agent, evidenced by its high redox potential (E° ≈ 1.61 V vs. NHE).[1] This property makes it a versatile reagent for a wide array of organic transformations. The reactions are typically initiated by a single-electron transfer (SET) from the organic substrate to the Ce(IV) center, generating a radical cation intermediate, which then undergoes further reaction.

Oxidation of Alcohols

CAN is widely used for the oxidation of alcohols to the corresponding carbonyl compounds. Secondary alcohols are efficiently converted to ketones, while benzylic and allylic primary alcohols can be selectively oxidized to aldehydes.[1][6]

Mechanism of Alcohol Oxidation:

The reaction is believed to proceed through the formation of a Ce(IV)-alcohol complex. This is followed by an intramolecular electron transfer to generate a radical cation, which then collapses to the carbonyl compound and a proton.

Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone (General Procedure)

A solution of the secondary alcohol in a suitable solvent (e.g., acetonitrile) is treated with a stoichiometric amount of CAN (typically 2.0-2.2 equivalents). The reaction mixture is stirred at room temperature or with gentle heating until the characteristic orange color of Ce(IV) disappears, indicating its reduction to the pale yellow Ce(III). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography or distillation.

| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |

| Benzyl alcohol | Benzaldehyde | CAN (2.2 equiv), CH₃CN, rt, 2h | 95 | [6] |

| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | CAN (2.2 equiv), CH₃CN, rt, 2h | 96 | [6] |

| Cyclohexanol | Cyclohexanone | CAN (2.2 equiv), 50% aq. CH₃CN, 0°C to rt, 15 min | 92 | [1] |

Oxidative Cleavage of Ethers

CAN is a particularly effective reagent for the cleavage of p-methoxybenzyl (PMB) ethers, a common protecting group for alcohols in organic synthesis.[1] This deprotection is highly selective, often leaving other protecting groups intact.

Mechanism of PMB Ether Cleavage:

The reaction is initiated by a single-electron transfer from the electron-rich aromatic ring of the PMB ether to CAN, forming a radical cation. This intermediate then fragments to release the alcohol and a p-methoxybenzyl cation, which is further oxidized to p-methoxybenzaldehyde.

Experimental Protocol: Deprotection of a PMB-Protected Alcohol

To a solution of the PMB-protected alcohol in a mixture of acetonitrile and water (e.g., 3:1 v/v) at 0 °C is added CAN (2.0-2.5 equivalents) in portions. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |

| 1-O-(p-Methoxybenzyl)glycerol | Glycerol | CAN (2.2 equiv), CH₃CN/H₂O (3:1), 0°C, 10 min | 95 | [1] |

| 4-O-(p-Methoxybenzyl)-1,2-O-isopropylidene-α-D-glucopyranose | 1,2-O-Isopropylidene-α-D-glucopyranose | CAN (2.5 equiv), CH₃CN/H₂O (9:1), 0°C, 30 min | 88 | [1] |

Carbon-Carbon Bond Formation

CAN can mediate the formation of carbon-carbon bonds through the generation of radical intermediates from active methylene compounds, which can then add to alkenes or arenes.[7][8][9]

Experimental Protocol: Oxidative Addition of a 1,3-Dicarbonyl Compound to an Alkene

A solution of the 1,3-dicarbonyl compound and the alkene in a suitable solvent such as acetonitrile is treated with CAN (2.0-2.2 equivalents) at room temperature. The reaction mixture is stirred for a specified time and then worked up by adding water and extracting with an organic solvent. The product is purified by chromatography.

| 1,3-Dicarbonyl Compound | Alkene | Product | Yield (%) | Reference |

| Dimedone | 1-Octene | 2-(Octan-2-yl)dimedone | 75 | [7] |

| Acetylacetone | Styrene | 3-(1-Phenylethyl)pentane-2,4-dione | 82 | [8] |

Synthesis of Heterocycles

CAN is an effective catalyst for the synthesis of various heterocyclic compounds. For example, it catalyzes the condensation of 1,2-diamines with 1,2-dicarbonyl compounds to afford quinoxalines, which are important structural motifs in many biologically active molecules.[10]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

To a solution of benzil (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (10 mL) is added CAN (0.1 mmol, 10 mol%). The mixture is stirred at room temperature for 30 minutes. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to afford 2,3-diphenylquinoxaline.

| 1,2-Diamine | 1,2-Dicarbonyl | Solvent | Time | Yield (%) | Reference |

| o-Phenylenediamine | Benzil | Ethanol | 30 min | 95 | [10] |

| 4-Methyl-1,2-phenylenediamine | Benzil | Ethanol | 35 min | 92 | [10] |

| o-Phenylenediamine | 2,3-Butanedione | Ethanol | 45 min | 90 | [10] |

Conclusion

Ceric ammonium nitrate remains a cornerstone of oxidative organic synthesis, offering a powerful and often selective means to effect a variety of important transformations. The evolving understanding of its solution structure, favoring a dinuclear oxo-bridged species, opens new avenues for mechanistic investigation and reaction development. For researchers and professionals in drug development, a thorough understanding of CAN's reactivity, supported by detailed experimental protocols and quantitative data, is essential for its effective and reproducible application in the synthesis of complex molecules. The information presented in this guide serves as a comprehensive resource to facilitate the use of this versatile reagent in the laboratory.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Ceric Ammonium Nitrate Catalyzed Oxidation of Aldehydes and Alcohols | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAN catalyst in Organic Chemistry | PPTX [slideshare.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]

- 7. An Efficient Aerobic Oxidation of Alcohols to Aldehydes and Ketones with TEMPO/Ceric Ammonium Nitrate as Catalysts [organic-chemistry.org]

- 8. kiesslinglab.com [kiesslinglab.com]

- 9. researchgate.net [researchgate.net]

- 10. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

Spontaneous Hydrolysis of Ceric Ammonium Nitrate in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spontaneous hydrolysis of ceric ammonium nitrate (CAN) in aqueous solutions, a process of significant interest for the controlled synthesis of cerium(IV) oxide (CeO₂) nanoparticles. Ceria nanoparticles are widely utilized in catalysis, biomedical applications, and as abrasive agents. Understanding the mechanism and kinetics of their formation from CAN hydrolysis is crucial for tailoring nanoparticle properties for specific applications.

Executive Summary

When dissolved in water at millimolar concentrations and room temperature, ceric ammonium nitrate spontaneously undergoes hydrolysis to form a stable sol of highly crystalline cerium(IV) oxide (CeO₂) nanoparticles.[1][2] This process obviates the need for external bases or heating, making it a facile method for nanomaterial synthesis. The reaction proceeds via a non-classical nucleation and growth pathway, initiated by a rapid decrease in pH upon the dissolution of CAN.[1][3] Key stages of this transformation include the formation of amorphous polymeric precursors, followed by olation (formation of Ce-OH-Ce bridges) and a rate-determining oxolation step (conversion to Ce-O-Ce bridges), which ultimately leads to the crystalline CeO₂ structure.[1][2] The kinetics of this crystallization can be effectively monitored in situ using UV-Visible spectrophotometry.

Reaction Mechanism and Signaling Pathway

The hydrolysis of the [Ce(NO₃)₆]²⁻ complex in water is a multi-step process. Initially, water molecules displace nitrate ligands, leading to the formation of aquated cerium(IV) ions. These aquated ions are highly acidic and undergo rapid hydrolysis, releasing protons and causing a significant drop in the solution's pH.[1] This low pH environment drives the subsequent condensation reactions.

The proposed pathway involves:

-

Dissolution and Aquation: CAN dissolves to release the [Ce(NO₃)₆]²⁻ anion, which then aquates.

-

Initial Hydrolysis & Olation: The aquated Ce(IV) ions hydrolyze and polymerize, forming amorphous olation polymers linked by hydroxy bridges (Ce-OH-Ce). An intermediate species with the proposed formula Ce(OH)₃(NO₃)·xH₂O, featuring Ce–(OH)₂–Ce units, has been identified as the first step in this condensation process.[4]

-

Oxolation (Rate-Determining Step): The olation polymers undergo a slower, rate-determining conversion into more stable oxo-bridged (Ce-O-Ce) structures. This step involves a proton transfer and is significantly slower in heavy water (D₂O), indicating its role as the kinetic bottleneck.[1][2]

-

Crystallization: These oxolation reactions lead to the formation of crystalline CeO₂ nanoparticles.

Caption: Figure 1. Proposed Pathway for Spontaneous CAN Hydrolysis.

Quantitative Data Summary

The kinetics of CeO₂ nanoparticle formation from CAN hydrolysis are influenced by factors such as solvent isotope and reactant concentration. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Value | Conditions | Source |

| Solvent Kinetic Isotope Effect (kH/kD) | ~ 10 | Room temperature, mM CAN concentration | [1][2] |

| Isosbestic Point | 368 nm | Aging of mM CAN solution in D₂O | [1] |

| UV-Vis Absorbance Change | > 400% increase | At 290 nm, during aging of mM CAN in D₂O | [1] |

| Final Product | Crystalline CeO₂ nanoparticles | Spontaneous hydrolysis in water | [1][2] |

| Initial pH | Drastic reduction | Upon dissolution of CAN in water | [1] |

Experimental Protocols

Protocol for Kinetic Analysis via UV-Visible Spectrophotometry

This protocol outlines the steps to monitor the spontaneous hydrolysis of CAN and the subsequent formation of CeO₂ nanoparticles.

Materials:

-

Ceric (IV) ammonium nitrate (reagent grade)

-

High-purity deionized water (18.2 MΩ·cm)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Calibrated pH meter

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of CAN in deionized water. For example, to prepare a 10 mM stock solution, dissolve 5.482 g of CAN in 1 L of water. Note that CAN solutions are not stable and should be prepared fresh.

-

For a typical kinetic run, a final concentration in the low millimolar range (e.g., 1-5 mM) is recommended.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to scan a wavelength range of 250 nm to 500 nm.

-

Set up a kinetic scan to monitor the absorbance change over time at a fixed wavelength, typically around 290-310 nm, which corresponds to the CeO₂ nanoparticle absorption.[1]

-

Use deionized water as a blank reference.

-

-

Measurement:

-

Equilibrate the spectrophotometer and the water to the desired reaction temperature (e.g., 25 °C).

-

Initiate the reaction by adding a small volume of the CAN stock solution to a cuvette containing a known volume of temperature-equilibrated deionized water to achieve the desired final concentration. Mix quickly by inverting the cuvette.

-

Immediately place the cuvette in the spectrophotometer and begin recording spectra at regular intervals (e.g., every 1-5 minutes) for several hours or until the reaction reaches completion (i.e., no further change in absorbance).

-

-

Data Analysis:

-

Plot the absorbance at the monitoring wavelength (e.g., 290 nm) as a function of time.

-

The resulting kinetic trace can be analyzed to determine reaction rates. The observation of an isosbestic point (e.g., at 368 nm) indicates the interconversion of two primary species.[1]

-

Protocol for Nanoparticle Characterization by Transmission Electron Microscopy (TEM)

Procedure:

-

Grid Preparation:

-

Place a drop of the final CeO₂ nanoparticle sol (the reaction mixture after the hydrolysis is complete) onto a carbon-coated copper TEM grid.[5]

-

-

Drying:

-

Allow the solvent to evaporate completely in a dust-free environment at room temperature.[5] This can be facilitated by placing the grid under a lamp or in a desiccator.

-

-

Imaging:

-

The dried grid can then be loaded into the TEM for imaging. This will allow for the determination of nanoparticle size, morphology, and crystallinity.

-

Workflow and Logic Diagrams

The overall experimental workflow for studying CAN hydrolysis involves sample preparation, kinetic monitoring, and product characterization.

Caption: Figure 2. Experimental Workflow for CAN Hydrolysis Study.

Conclusion

The spontaneous hydrolysis of ceric ammonium nitrate in water provides a straightforward and reproducible method for synthesizing nanocrystalline ceria. The process is governed by a non-classical crystallization pathway that is readily studied by standard laboratory techniques such as UV-Vis spectroscopy and transmission electron microscopy. For professionals in materials science and drug development, where ceria nanoparticles are of growing importance, a thorough understanding of this synthesis route is essential for controlling particle characteristics and, consequently, their functional properties. Caution is advised when using CAN as an oxidant in aqueous solutions due to its strong propensity to hydrolyze under these conditions.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Crystallization kinetics of cerium oxide nanoparticles formed by spontaneous, room-temperature hydrolysis of cerium(iv) ammonium nitrate in light and heavy water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Crystallization kinetics of cerium oxide nanoparticles formed by spontaneous, room-temperature hydrolysis of cerium( iv ) ammonium nitrate in light and heavy water: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Crystallization kinetics of cerium oxide nanoparticles formed by spontaneous, room-temperature hydrolysis of cerium(iv) ammonium nitrate in light and heavy water. | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Ammonium Hexanitratocerate(IV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium hexanitratocerate(IV), with the chemical formula (NH₄)₂[Ce(NO₃)₆], is an inorganic compound widely recognized for its utility as a potent oxidizing agent in both organic and inorganic chemistry.[1] Its IUPAC name is Ammonium Hexanitratocerate(IV) or alternately Diammonium cerium(IV) nitrate .[1] This orange-red crystalline solid is soluble in water and finds extensive application in various chemical transformations, including the synthesis of heterocyclic compounds and the cleavage of protecting groups, making it a valuable reagent for the drug development professional.[1]

Physicochemical Properties

A summary of the key physicochemical properties of ammonium hexanitratocerate(IV) is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | Ammonium Hexanitratocerate(IV) | [1] |

| Alternate IUPAC Name | Diammonium cerium(IV) nitrate | [1] |

| Chemical Formula | (NH₄)₂[Ce(NO₃)₆] | [1] |

| Molar Mass | 548.22 g/mol | [2] |

| Appearance | Orange-red monoclinic crystals | [1] |

| Melting Point | 107-108 °C | [1] |

| Solubility in Water | 1.41 g/mL at 20 °C | |

| Crystal Structure | Monoclinic | [1] |

| Coordination Number of Cerium | 12 | [3] |

Crystallographic Data

The crystal structure of ammonium hexanitratocerate(IV) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. Detailed crystallographic data are provided in the table below, as reported in the literature.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4][5][6][7][8][9] |

| Reference | Inorganic Chemistry, 1968, 7(4), 715–721 | [4][5][6][7][8][9] |

Note: For complete crystallographic information, including atomic coordinates and bond lengths/angles, researchers are directed to the original publication.

Spectroscopic Data

The spectroscopic signature of ammonium hexanitratocerate(IV) is crucial for its identification and for monitoring reactions. Key spectroscopic data are summarized below.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in a structured format in the search results. |

Raman Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 239, 149 | Oxo-bridged Ce(IV)-O-Ce(IV) dinuclear complex | [10] |

| 1543, 748 | Ce(IV)-coordinated nitrate (bidentate mode) | [10] |

UV-Vis Spectroscopy

The UV-Vis spectrum of ammonium hexanitratocerate(IV) in aqueous solution exhibits a characteristic absorption peak.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |

| ~300-400 nm | Not specified | Aqueous | [11] |

Experimental Protocols

Synthesis of Ammonium Hexanitratocerate(IV)

A general procedure for the synthesis of ammonium hexanitratocerate(IV) involves the electrolytic oxidation of a cerous nitrate solution in the presence of nitric acid, followed by the addition of ammonium nitrate to crystallize the product.

Materials:

-

Cerous nitrate (Ce(NO₃)₃·6H₂O)

-

Nitric acid (concentrated)

-

Ammonium nitrate (NH₄NO₃)

-

Distilled water

Procedure:

-

Prepare a solution of cerous nitrate in aqueous nitric acid.

-

Subject the solution to electrolytic oxidation to convert Ce(III) to Ce(IV).

-

To the resulting ceric nitrate solution, add a stoichiometric amount of ammonium nitrate.

-